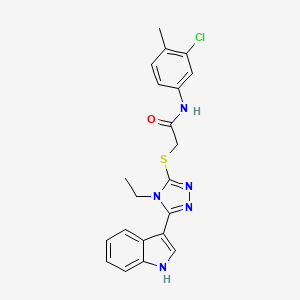![molecular formula C16H19N3O3 B2404270 3-[(1-Benzoylpiperidin-4-YL)methyl]imidazolidine-2,4-dione CAS No. 1421454-38-7](/img/structure/B2404270.png)
3-[(1-Benzoylpiperidin-4-YL)methyl]imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-Benzoylpiperidin-4-YL)methyl]imidazolidine-2,4-dione is a synthetic compound that belongs to the class of piperazine derivatives. It is known for its psychoactive properties and has been used in various scientific research applications. The compound features a unique structure that combines a benzoylpiperidine moiety with an imidazolidine-2,4-dione core, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 3-[(1-Benzoylpiperidin-4-YL)methyl]imidazolidine-2,4-dione typically involves the reaction of benzoylpiperidine with imidazolidine-2,4-dione under specific conditions. One common method includes the use of phenylglycine derivatives, phenyl isocyanate, and phenyl isothiocyanate . The reaction is carried out in the presence of suitable solvents and catalysts to achieve high yields. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity of the final product .
Chemical Reactions Analysis
3-[(1-Benzoylpiperidin-4-YL)methyl]imidazolidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic effects, including its psychoactive properties. It has also been explored for its antibacterial, antifungal, and anticancer activities . In the industry, it is used in the development of new drugs and as a reference compound in pharmacological studies .
Mechanism of Action
The mechanism of action of 3-[(1-Benzoylpiperidin-4-YL)methyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the brain, leading to its psychoactive effects . The compound may also interact with enzymes and proteins involved in various biological processes, contributing to its therapeutic potential . Molecular docking studies have shown that it has a high binding affinity towards specific targets, which may explain its biological activities .
Comparison with Similar Compounds
3-[(1-Benzoylpiperidin-4-YL)methyl]imidazolidine-2,4-dione can be compared with other similar compounds such as 5,5-diphenylimidazolidine-2,4-dione and thiazolidine-2,4-dione derivatives . These compounds share similar structural features but differ in their specific functional groups and biological activities. For instance, 5,5-diphenylimidazolidine-2,4-dione is known for its antibacterial and antifungal properties, while thiazolidine-2,4-dione derivatives have been studied for their anticonvulsant and anticancer activities . The unique combination of the benzoylpiperidine and imidazolidine-2,4-dione moieties in this compound contributes to its distinct pharmacological profile .
Properties
IUPAC Name |
3-[(1-benzoylpiperidin-4-yl)methyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-14-10-17-16(22)19(14)11-12-6-8-18(9-7-12)15(21)13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H,17,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRVPUJSHCQFJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)CNC2=O)C(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Methoxyphenyl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine;dihydrochloride](/img/structure/B2404188.png)
![4-(morpholine-4-sulfonyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2404189.png)





![N-[3-(3-Morpholino-1-propynyl)phenyl]acetamide](/img/structure/B2404197.png)
![9-(3-fluoro-4-methylphenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione](/img/structure/B2404202.png)


![[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2404209.png)

